molecular formula C8H6BrN B1273607 7-Bromoindole CAS No. 51417-51-7

7-Bromoindole

Cat. No.: B1273607
CAS No.: 51417-51-7
M. Wt: 196.04 g/mol
InChI Key: RDSVSEFWZUWZHW-UHFFFAOYSA-N
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Description

7-Bromoindole is a halogenated derivative of indole, a fundamental heterocyclic compound Indole and its derivatives are widely recognized for their biological and pharmacological activities

Scientific Research Applications

7-Bromoindole has a wide range of applications in scientific research:

Safety and Hazards

7-Bromoindole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Indole, a signaling molecule produced both by bacteria and plants, can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . The future directions of 7-Bromoindole could be in the development of new methods to increase its quorum sensing inhibition capabilities .

Biochemical Analysis

Biochemical Properties

7-Bromoindole plays a significant role in biochemical reactions, particularly in the inhibition of staphyloxanthin production in Staphylococcus aureus . This compound interacts with various enzymes and proteins, including halogenases and monooxygenases, which facilitate its transformation into other bioactive derivatives . The nature of these interactions often involves halogenation and oxidation reactions, which modify the indole ring structure and enhance its bioactivity.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. In Escherichia coli, it has been observed to inhibit biofilm formation by reducing swimming and swarming motility and curli formation . This compound also influences cell signaling pathways and gene expression, particularly those involved in antimicrobial resistance and biofilm formation. Additionally, this compound affects cellular metabolism by altering the degradation pathways of amino acids to pyruvate or succinate .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the production of staphyloxanthin in Staphylococcus aureus by interfering with the biosynthetic pathway of this pigment . At the molecular level, this compound binds to enzymes involved in the halogenation and oxidation of the indole ring, resulting in the formation of bioactive derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its bioactivity may degrade over extended periods . Long-term studies have shown that this compound can maintain its antimicrobial properties for several weeks, although its efficacy may diminish with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its bioactivity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of amino acids and the biosynthesis of bioactive indole derivatives . It interacts with enzymes such as halogenases and monooxygenases, which facilitate its conversion into various halogenated and oxygenated compounds. These metabolic pathways play a crucial role in modulating the compound’s bioactivity and its effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its solubility and affinity for various cellular components, which determine its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and interact with various cellular structures, including the endoplasmic reticulum and mitochondria. These interactions play a crucial role in modulating its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoindole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile at room temperature. Another method involves the use of this compound-2-carboxylic acid as a precursor, which undergoes decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using halogenation enzymes have been explored for the production of halogenated indoles .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

  • Substituted indoles, indole-2,3-diones, indolines, and biaryl compounds.

Comparison with Similar Compounds

  • 5-Bromoindole
  • 6-Bromoindole
  • 7-Chloroindole
  • 7-Iodoindole

Comparison: While all these compounds share the indole core structure, the position and type of halogen atom significantly influence their chemical reactivity and biological activity. For example, 7-bromoindole is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the biological activities of these compounds can vary, with this compound showing distinct antimicrobial properties .

Properties

IUPAC Name

7-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSVSEFWZUWZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373698
Record name 7-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51417-51-7
Record name 7-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoindole
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Synthesis routes and methods I

Procedure details

1-bromo-2-nitrobenzene (6.000 g, 29.7 mmol) was added to tetrahydrofuran (65 mL) and cooled to −40° C. Vinylmagnesiumbromide (1M in tetrahydrofuran, 89 mL) was added quickly. The solution was stirred for 20 minutes and then poured into a saturated aqueous solution of ammonium chloride. The solution was extracted with diethyl ether and dried with brine and anhydrous sodium sulfate. The solution was concentrated and purified by flash column chromatography on silica gel with 5% ethyl acetate in hexanes to provide the title compound.
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Synthesis routes and methods II

Procedure details

100 ml (100 mmol) of a tetrahydrofuran solution containing 1.0 M vinylmagnesium bromide was added to a tetrahydrofuran solution (250 ml) containing 5.05 g (25 mmol) of 2-bromonitrobenzene at −40° C. in nitrogen atmosphere, followed by stirring as it was for 40 minutes. The reaction mixture was poured into 500 ml of an aqueous saturated ammonium chloride, and the mixture was extracted with ethyl ether. The extract was dried over magnesium sulfate and concentrated. Then, the residue was purified by silica gel column chromatography, to give 2.89 g of the title compound.
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Synthesis routes and methods III

Procedure details

Similarly, the route shown in Scheme 2 below exemplifies synthesis of certain 7-aryl(heteroaryl)-indoline(indole)-1-sulfonamide compounds of the present invention. To synthesize indole-1-sulfonamide compound (9), 1-bromo-2-nitrobenzene (6) is reduced to afford 7-bromo-1H-indole (7), which reacts with 4-methoxyphenylsulfonyl chloride to provide 7-bromo-1-(4-methoxyphenylsulfonyl)-1H-indole (8). The sulfonamide (8), is then treated with an aryl or heteroaryl boronic acid, Pd(PPh3)4, and K2CO3 in toluene/EtOH to afford final compound (9). To synthesize indoline-1-sulfonamide compound (12), 7-bromo-1H-indole (7) is further reduced (with NaCNBH3 and CH3COOH, at room temperature) to afford 7-bromoindoline (10), which reacts with a substituted phenylsulfonyl chloride to provide bromo-indoline-sulfonamide (11). The bromo-indoline-sulfonamide (11) is then treated with an aryl or heteroaryl boronic acid, Pd(PPh3)4, and K2CO3 in toluene/EtOH to afford final compound (12), which can be further modified to obtain compound (13).
[Compound]
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7-aryl(heteroaryl)-indoline(indole)-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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